molecular formula C17H17Cl2FN4O B2476199 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034615-03-5

2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2476199
CAS No.: 2034615-03-5
M. Wt: 383.25
InChI Key: JIZHJOOKQSCODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative with a pyrimidine ring and a piperidine ring attached. Benzamide derivatives are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various bond-forming reactions. For instance, 2-chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 2-chloro-5-fluoropyrimidine has a molecular weight of 132.52, a refractive index of 1.503, and a density of 1.439 g/mL at 20 °C .

Scientific Research Applications

Pharmacokinetics in Cancer Treatment

  • Hydrolysis-Mediated Clearance: A study by Teffera et al. (2013) discussed a compound similar to 2,5-Dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, used as an anaplastic lymphoma kinase (ALK) inhibitor with potential applications in cancer treatment. This study highlighted the impact of enzymatic hydrolysis on pharmacokinetics, crucial for understanding drug clearance and efficacy.

Synthesis and Bioactivity Studies

  • Synthesis and Characterization: A research conducted by Khatiwora et al. (2013) involved the synthesis of new benzamides, including compounds structurally related to this compound. The study focused on structural characterization and evaluating antibacterial activities of these compounds.

Antipsychotic Potential

  • Benzamides as Antipsychotics: A series of benzamides, including structures akin to the chemical , were synthesized and evaluated for potential antipsychotic properties, as explored in the study by Yang et al. (2016). The focus was on dopamine and serotonin receptor properties, suggesting a role in mental health treatment.

Gastrointestinal Motility

  • Serotonin 4 Receptor Agonist: Sonda et al. (2003) investigated 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives for their activity as serotonin 4 receptor agonists, affecting gastrointestinal motility. This is relevant for the application of related compounds in digestive health (Sonda et al., 2003).

Migraine Treatment

  • 5-HT1F Receptor Agonist: The study by Mathes et al. (2004) synthesized and evaluated furo[3,2-b]pyridines as bioisosteres for indole analogues, targeting 5-HT1F receptors. These compounds, related to this compound, could potentially treat acute migraines.

Key Intermediate in dCK Inhibitors

  • Synthesis of Key Intermediates: Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, an intermediate in creating potent deoxycytidine kinase (dCK) inhibitors, which has implications for the development of new cancer therapies (Zhang et al., 2009).

Antimicrobial Agents

  • Antimicrobial Potential: A study by Attia et al. (2013) synthesized novel thiopyrimidin-4(3H)-ones, structurally related to the chemical , and evaluated their potential as antimicrobial agents against various bacterial and fungal strains.

Corrosion Inhibition on Iron

  • Quantum Chemical Studies: Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, closely related to this compound, to predict their efficiencies as corrosion inhibitors on iron (Kaya et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is related to P2X7 receptors . P2X7 receptors are a type of purinergic receptor for ATP, which plays a significant role in apoptosis, inflammation, and immune response.

Mode of Action

The compound interacts with its targets by acting as a potent antagonist against P2X7 receptors . Antagonists are substances that inhibit the physiological action of another, in this case, the P2X7 receptor. This means that the compound prevents the normal functioning of these receptors, thereby altering the cellular activities regulated by these receptors.

Biochemical Analysis

Biochemical Properties

The compound 2,5-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide plays a significant role in biochemical reactions . It is used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . It interacts with various enzymes and proteins, influencing the nature of these interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2,5-dichloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN4O/c18-12-1-2-15(19)14(7-12)16(25)21-8-11-3-5-24(6-4-11)17-22-9-13(20)10-23-17/h1-2,7,9-11H,3-6,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZHJOOKQSCODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.